molecular formula C15H17BF4S B13705773 Diphenyl(propyl)sulfonium Tetrafluoroborate

Diphenyl(propyl)sulfonium Tetrafluoroborate

Cat. No.: B13705773
M. Wt: 316.2 g/mol
InChI Key: YCCGPHSFIDAWCH-UHFFFAOYSA-N
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Description

Diphenyl(propyl)sulfonium tetrafluoroborate is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups and a counter anion, in this case, tetrafluoroborate. Sulfonium salts are known for their utility in organic synthesis, particularly as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl(propyl)sulfonium tetrafluoroborate typically involves the reaction of diphenyl sulfide with a propyl halide in the presence of a silver tetrafluoroborate catalyst. The reaction is carried out under an inert atmosphere, often nitrogen, to prevent oxidation. The mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of sulfonium salts like this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified through crystallization and drying under reduced pressure to obtain high purity crystals .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(propyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium hydride, silver tetrafluoroborate, and various halides. The reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, and nitromethane under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with nucleophiles can yield a variety of sulfonium derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Diphenyl(propyl)sulfonium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenyl(propyl)sulfonium tetrafluoroborate involves the interaction of the sulfonium group with various molecular targets. The positively charged sulfur atom can form strong bonds with nucleophilic sites on other molecules, facilitating reactions such as substitution and cyclization. The tetrafluoroborate anion helps stabilize the positive charge on the sulfur atom, making the compound more reactive .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl(methyl)sulfonium Tetrafluoroborate
  • Cyclopropyldiphenylsulfonium Tetrafluoroborate
  • Ethyl(diphenyl)sulfonium Tetrafluoroborate

Uniqueness

Diphenyl(propyl)sulfonium tetrafluoroborate is unique due to its specific propyl group, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds with different alkyl groups, it may exhibit different reaction rates and selectivity in organic synthesis .

Properties

Molecular Formula

C15H17BF4S

Molecular Weight

316.2 g/mol

IUPAC Name

diphenyl(propyl)sulfanium;tetrafluoroborate

InChI

InChI=1S/C15H17S.BF4/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-12H,2,13H2,1H3;/q+1;-1

InChI Key

YCCGPHSFIDAWCH-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC[S+](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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